2,7-Naphthalenedisulfonic acid,5-(acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxy-, disodium salt
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Overview
Description
2,7-Naphthalenedisulfonic acid,5-(acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxy-, disodium salt is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by its naphthalene core, which is substituted with sulfonic acid groups, an acetylamino group, a hydroxy group, and an azo linkage to a dodecylphenyl group. The disodium salt form enhances its solubility in water, making it useful in various industrial and research applications.
Preparation Methods
The synthesis of 2,7-Naphthalenedisulfonic acid,5-(acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxy-, disodium salt involves several steps:
Nitration and Reduction: The naphthalene core undergoes nitration to introduce nitro groups, which are then reduced to amino groups.
Sulfonation: The amino-naphthalene derivative is sulfonated to introduce sulfonic acid groups at the 2 and 7 positions.
Acetylation: The amino group at the 5 position is acetylated to form the acetylamino derivative.
Azo Coupling: The acetylamino-naphthalenedisulfonic acid is then coupled with 4-dodecylphenyl diazonium salt to form the azo linkage.
Hydroxylation: Finally, the compound is hydroxylated at the 4 position to introduce the hydroxy group.
Industrial production methods typically involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include the use of catalysts and specific reaction conditions to optimize the synthesis process.
Chemical Reactions Analysis
2,7-Naphthalenedisulfonic acid,5-(acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxy-, disodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The azo linkage can be reduced to form amine derivatives.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles.
Hydrolysis: The acetylamino group can be hydrolyzed to form the corresponding amine.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium dithionite), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,7-Naphthalenedisulfonic acid,5-(acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxy-, disodium salt has a wide range of scientific research applications:
Chemistry: It is used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: The compound is used in staining techniques for microscopy and in the study of biological processes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,7-Naphthalenedisulfonic acid,5-(acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxy-, disodium salt involves its interaction with molecular targets through its functional groups. The sulfonic acid groups enhance its solubility and facilitate its interaction with various substrates. The azo linkage allows for electron transfer and redox reactions, while the hydroxy and acetylamino groups provide sites for further chemical modifications. These interactions enable the compound to exert its effects in various chemical and biological processes.
Comparison with Similar Compounds
Similar compounds to 2,7-Naphthalenedisulfonic acid,5-(acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxy-, disodium salt include:
2,7-Naphthalenedisulfonic acid derivatives: These compounds share the naphthalene core and sulfonic acid groups but differ in other substituents.
Azo dyes: Compounds with azo linkages and various aromatic groups, used in dyeing and staining applications.
Hydroxy-naphthalene derivatives: Compounds with hydroxy groups on the naphthalene core, used in various chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and applications.
Biological Activity
2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxy-, disodium salt, is an azo compound that exhibits a variety of biological activities. This compound is notable for its applications in dyeing and as a biological stain. The structural characteristics of the compound contribute to its interaction with biological systems, making it a subject of interest in both industrial and research settings.
Chemical Structure
The compound can be described by the following molecular formula: C18H20N2Na2O6S2. Its structure includes:
- Two sulfonic acid groups,
- An acetylamino group,
- A hydroxy group,
- An azo linkage connecting a dodecylphenyl moiety.
Antimicrobial Properties
Research indicates that azo compounds like 2,7-naphthalenedisulfonic acid derivatives possess antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them valuable in pharmaceutical and cosmetic formulations. For instance, studies have shown that certain azo dyes can disrupt microbial cell membranes, leading to cell lysis.
Antioxidant Activity
Azo compounds are also known for their antioxidant properties. The presence of hydroxyl and sulfonic groups enhances their ability to scavenge free radicals. This activity is crucial for preventing oxidative stress-related diseases. Research has demonstrated that derivatives of naphthalenedisulfonic acids exhibit significant antioxidant effects in vitro.
Histological Staining
The compound functions as a biological stain, particularly in histological applications. It is used to visualize cellular structures under microscopy due to its affinity for specific tissue components. This property is especially useful in identifying pathological changes in tissues.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various azo compounds, including derivatives of naphthalenedisulfonic acid. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in antimicrobial coatings and preservatives .
- Antioxidant Potential : In a comparative analysis of antioxidant activities among different azo compounds, 2,7-naphthalenedisulfonic acid showed a high capacity to reduce oxidative stress markers in cultured cells . The study highlighted the compound's potential in developing functional foods and nutraceuticals.
- Histological Applications : In histopathology, the use of 2,7-naphthalenedisulfonic acid as a staining agent was assessed in various tissue types. It was found to provide clear differentiation between cellular components, aiding in diagnostic processes .
Data Table: Biological Activities Overview
Properties
Molecular Formula |
C30H37N3Na2O8S2 |
---|---|
Molecular Weight |
677.7 g/mol |
IUPAC Name |
disodium;5-acetamido-3-[(4-dodecylphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C30H39N3O8S2.2Na/c1-3-4-5-6-7-8-9-10-11-12-13-22-14-16-24(17-15-22)32-33-29-27(43(39,40)41)19-23-18-25(42(36,37)38)20-26(31-21(2)34)28(23)30(29)35;;/h14-20,35H,3-13H2,1-2H3,(H,31,34)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2 |
InChI Key |
CZWHGIACASUWJC-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O.[Na+].[Na+] |
Origin of Product |
United States |
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